N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
Overview
Description
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE is a complex organic compound characterized by the presence of a sulfonamide group, a chlorophenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE typically involves multiple steps. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-5-isopropylphenylamine under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-chlorophenyl)sulfonyl]phenyl}benzenesulfonamide
- N-{3-[(4-bromophenyl)sulfonyl]-4-hydroxy-5-isopropylphenyl}benzenesulfonamide
- N-{3-[(4-methylphenyl)sulfonyl]-4-hydroxy-5-isopropylphenyl}benzenesulfonamide
Uniqueness
N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE is unique due to the presence of both a hydroxyl group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-5-propan-2-ylphenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5S2/c1-14(2)19-12-16(23-30(27,28)18-6-4-3-5-7-18)13-20(21(19)24)29(25,26)17-10-8-15(22)9-11-17/h3-14,23-24H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICATWXSJHFSTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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